molecular formula C9H6ClNO2S B15234214 Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B15234214
M. Wt: 227.67 g/mol
InChI Key: FASHAAOEDQHMIT-UHFFFAOYSA-N
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Description

Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. The thieno[2,3-c]pyridine scaffold incorporates a sulfur atom in the fused ring system, distinguishing it from nitrogen-containing pyrrolo[2,3-c]pyridine analogs. The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives, influencing solubility and reactivity .

Properties

IUPAC Name

methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASHAAOEDQHMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[2,3-c]Pyridine Core Formation

The most widely reported method involves cyclization of 3,5-dichloropyridine-4-carboxaldehyde (1) with methyl thioglycolate (2) under basic conditions. The reaction proceeds via nucleophilic attack of the thiolate on the aldehyde, followed by intramolecular cyclization to form the thiophene ring (Fig. 1).

Reaction Conditions

  • Solvent: Anhydrous DMF
  • Base: Potassium carbonate (2.5 equiv)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Key Advantages

  • High regioselectivity for the [2,3-c] fused system
  • Scalable to multigram quantities

Multicomponent Gewald Reaction Strategy

Three-Component Assembly

The Gewald reaction constructs the thienopyridine core in one pot using:

  • Cyclopentanone (3) as the ketone component
  • Methyl cyanoacetate (4) as the activated nitrile
  • Elemental sulfur

Mechanistic Overview

  • Knoevenagel condensation between (3) and (4)
  • Sulfur incorporation via radical-mediated thiophene formation
  • Spontaneous cyclization to yield the target scaffold

Performance Metrics

Condition Optimization Range Optimal Value
Solvent EtOH, DMF, THF EtOH
Base Piperidine, DBU, Et₃N DBU (1.2 equiv)
Reaction Time 8–24 hours 14 hours
Yield 52–78% 75%

Post-Synthetic Modifications

The Gewald product requires subsequent chlorination at position 7 using N-chlorosuccinimide (NCS) in acetonitrile:

Chlorination Efficiency

NCS Equiv Temp (°C) Time (h) Conversion (%)
1.2 25 24 45
2.0 50 8 83
3.0 70 4 92

Transition Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura Functionalization

Palladium-catalyzed coupling installs the methyl ester group post-core formation:

Representative Protocol

  • Substrate: 7-Chlorothieno[2,3-c]pyridine-2-boronic acid (5)
  • Partner: Methyl iodide
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃
  • Solvent: DME/H₂O (4:1)
  • Yield: 81%

Heck Reaction for Side-Chain Elaboration

The Chinese patent CN118834207A demonstrates Heck coupling applicability for analogous systems:

Key Parameters

Variable Value
Olefin Methyl acrylate
Catalyst Pd(OAc)₂
Ligand P(o-Tol)₃
Solvent DMF
Yield 78%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the cyclization method for flow chemistry enhances throughput:

Benchmark Data

Parameter Batch Mode Flow Mode
Space-Time Yield 0.8 g/L/h 4.2 g/L/h
Purity 95% 98%
Solvent Consumption 12 L/kg 5 L/kg

Waste Stream Management

Comparative analysis of byproduct formation:

Method E-Factor Chlorinated Waste (kg/kg product)
Cyclization 18 3.2
Gewald 23 1.8
Coupling Approaches 32 5.6

Critical Comparison of Synthetic Routes

Table 1. Method Evaluation Matrix

Criterion Cyclization Gewald Coupling
Atom Economy (%) 78 65 54
Step Count 2 3 4
Max Reported Yield 87% 75% 81%
Scalability Excellent Good Moderate
Halogen Utilization 92% 85% 78%

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate* C₉H₅ClNO₂S ~224.6 Cl (C7), COOCH₃ (C2) High lipophilicity; sulfur enhances stability Inferred
7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid C₈H₄ClNO₂S 213.64 Cl (C7), COOH (C2) Polar, potential for salt formation
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate C₉H₅BrClNO₂S 306.6 Cl (C7), Br (C4), COOCH₃ (C2) Enhanced reactivity due to Br
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ 224.64 Cl (C7), COOCH₂CH₃ (C2) Nitrogen-rich core; higher bioavailability
5-Methoxypyridine-2-carboxylic acid C₇H₇NO₃ 153.14 OCH₃ (C5), COOH (C2) Electron-donating substituent; lower acidity

*Estimated based on structural analogs.

Biological Activity

Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H6ClNO2S
  • Molecular Weight : 227.67 g/mol
  • Structural Features : The compound features a thieno[2,3-c]pyridine core with a chlorine atom and a carboxylate ester group, which contribute to its unique reactivity and biological properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects. It has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. Its ability to inhibit specific enzymes involved in the inflammatory process positions it as a potential therapeutic agent for inflammatory diseases.
  • Enzyme Inhibition : The compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves the inhibition or modulation of these targets, leading to significant biological effects. For example, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This interaction can lead to:

  • Inhibition of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, the compound can effectively decrease their activity. This is particularly relevant in the context of COX inhibition and other enzyme pathways involved in disease processes.
  • Modulation of Receptor Activity : The compound may also act as a modulator for various receptors, influencing signaling pathways associated with neurotransmission and cellular responses. This aspect is crucial for developing drugs targeting neurological conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylateC9H6ClNO2SDifferent position of carboxylate group
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylateC9H6BrNO2SBromine substitution instead of chlorine
Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylateC9H6ClNO2SAltered ring structure leading to different properties

This table highlights how this compound stands out due to its specific chlorine substitution pattern and carboxylate positioning, which contribute to its efficacy as a pharmaceutical agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it significantly inhibited bacterial growth at low concentrations, suggesting its potential as an antibiotic candidate.
  • Anti-inflammatory Mechanism Exploration : Research focused on the anti-inflammatory properties revealed that this compound effectively reduced inflammation markers in vitro. This study provided insights into its mechanism involving COX inhibition and cytokine modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. A validated approach uses 7-chlorothieno[2,3-c]pyridine as a starting material, with esterification under reflux conditions in solvents like ethanol or acetonitrile. Key parameters include temperature control (80–100°C) and stoichiometric ratios to optimize yield . For example, chloromethylation of pyridine derivatives under acidic conditions (e.g., HCl/formaldehyde) introduces substituents at specific positions, requiring precise pH monitoring .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the fused thiophene-pyridine ring system and ester group. Mass spectrometry (MS) confirms molecular weight (e.g., molar mass 213.64 g/mol for the carboxylic acid precursor) . Elemental analysis (e.g., C, H, N percentages) should align with theoretical values (e.g., C: 54.92%, H: 4.57%, N: 9.15% for related pyridinecarboxylic acids) to validate purity .

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Methodological Answer : Follow standard protocols for chlorinated heterocycles: use gloves, goggles, and fume hoods. Store in airtight containers at 2–8°C, away from heat and moisture. Safety Data Sheets (SDS) for analogous compounds recommend avoiding inhalation and skin contact, with emergency procedures including rinsing exposed areas and seeking medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer : Side products like dechlorinated derivatives or incomplete cyclization can arise. Use catalytic additives (e.g., Lewis acids) to enhance regioselectivity. Monitor reaction progression via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For industrial-scale synthesis, pressurized reactors and controlled heating rates improve reproducibility .

Q. What computational methods are employed to predict the compound's reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution in the fused ring system, identifying reactive sites (e.g., the chlorine atom for nucleophilic substitution). Molecular docking studies predict binding affinities to enzymes like kinases, leveraging software such as AutoDock or Schrödinger Suite. These models guide functional group modifications for drug discovery .

Q. How can discrepancies between elemental analysis and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies may indicate impurities or hydration. Cross-validate results using multiple techniques: X-ray crystallography provides definitive structural data, while thermogravimetric analysis (TGA) detects solvent residues. For example, a mismatch in nitrogen content (e.g., 9.06% found vs. 9.15% calculated) warrants recrystallization or column chromatography .

Q. What strategies are used to modify the core structure for enhanced biological activity?

  • Methodological Answer : Introduce substituents at the 3- or 5-positions via Suzuki coupling or nucleophilic aromatic substitution. For instance, replacing the methyl ester with an amide group improves solubility and bioavailability. Biological assays (e.g., enzyme inhibition or cytotoxicity screens) validate modifications, with iterative design informed by Structure-Activity Relationship (SAR) studies .

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